Etelcalcetide - 1262780-97-1

Etelcalcetide

Catalog Number: EVT-267793
CAS Number: 1262780-97-1
Molecular Formula: C38H73N21O10S2
Molecular Weight: 1048.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etelcalcetide is a synthetic peptide calcimimetic agent [ [] ] designed for the treatment of secondary hyperparathyroidism (SHPT) [ [] ]. This condition is a major complication associated with chronic kidney disease, especially in patients undergoing hemodialysis [ [] ]. Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ], mimicking the effects of calcium on this receptor [ [] ]. Unlike the first-generation calcimimetic cinacalcet, which is administered orally, etelcalcetide is delivered intravenously [ [], [] ]. This mode of administration allows for improved adherence to therapy, particularly in patients who struggle with oral medications [ [] ].

Synthesis Analysis

The synthesis of etelcalcetide involves the use of solid-phase peptide synthesis techniques [ [] ]. This method allows for the controlled assembly of amino acids into a peptide chain with a specific sequence. While specific details of the etelcalcetide synthesis process are not readily available in the provided literature, the general process likely involves the following steps:

Chemical Reactions Analysis

Etelcalcetide undergoes a reversible disulfide exchange reaction with serum albumin, forming a serum albumin peptide conjugate [ [] ]. This conjugate is too large to be dialyzed but can undergo a subsequent exchange reaction, releasing etelcalcetide or a low-molecular-weight transformation product. This exchange process explains the partial restoration of etelcalcetide concentrations in plasma after hemodialysis [ [] ].

Mechanism of Action

Etelcalcetide binds to the calcium-sensing receptor (CaSR) located on the surface of parathyroid chief cells [ [], [] ]. This binding action enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion [ [], [] ]. By suppressing PTH production, etelcalcetide helps to regulate calcium and phosphorus levels in the body [ [] ].

Applications

Etelcalcetide has been extensively studied for its ability to control secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis [ [], [], [], [], [], [], [], [], [], [], [] ]. Research indicates that etelcalcetide effectively lowers parathyroid hormone (PTH) levels, calcium, phosphorus, and fibroblast growth factor 23 (FGF23) [ [], [], [] ]. Studies have shown etelcalcetide to be more effective than cinacalcet in reducing PTH levels, particularly in patients who are non-adherent to oral medications [ [], [], [] ]. Etelcalcetide has also been studied for its potential to improve anemia in hemodialysis patients by reducing the suppressive effects of high PTH levels on erythropoiesis [ [] ]. Additionally, research suggests that etelcalcetide might have a positive impact on bone quality in patients with SHPT, potentially improving bone mineral density and trabecular quality [ [] ].

Future Directions

Further research is needed to explore the long-term efficacy and safety of etelcalcetide, particularly its impact on clinical outcomes such as cardiovascular events, fractures, and mortality [ [], [] ]. Additionally, more research is needed to evaluate the potential benefits of etelcalcetide in specific patient populations, such as those with diabetes [ [], [] ]. Investigating the potential synergistic effects of etelcalcetide with other therapies, such as vitamin D analogs, is another area of interest [ [] ]. Further research into the effects of etelcalcetide on bone quality and its potential to mitigate bone disease associated with SHPT is also warranted [ [] ].

Cinacalcet

Compound Description: Cinacalcet hydrochloride is an oral calcimimetic agent used to treat secondary hyperparathyroidism (SHPT) in patients undergoing dialysis. [] It functions as an allosteric modulator of the calcium-sensing receptor (CaSR). [] Cinacalcet is typically administered once daily. []

Relevance: Cinacalcet is a first-generation calcimimetic, whereas etelcalcetide is a second-generation calcimimetic. [, ] Both compounds act on the CaSR to reduce parathyroid hormone (PTH) levels. [, ] Etelcalcetide has demonstrated greater potency in reducing PTH levels compared to cinacalcet in clinical trials. [, , ] Etelcalcetide's intravenous administration offers potential advantages over the oral route of cinacalcet in terms of adherence and reducing gastrointestinal side effects, although this has not been definitively proven in clinical settings. [, , ] Several studies have investigated switching patients from cinacalcet to etelcalcetide, reporting improvements in SHPT control, particularly in patients who were non-adherent to cinacalcet. [, , , ]

Paricalcitol

Compound Description: Paricalcitol is a synthetic vitamin D analog. [] It is used to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. []

Relevance: Paricalcitol is often used in conjunction with calcimimetics, including etelcalcetide, for the management of SHPT. [] Studies have investigated the combined use of etelcalcetide and paricalcitol, suggesting a potential synergistic effect in reducing PTH levels and inflammation in hemodialysis patients. [] Some studies observed an increase in paricalcitol usage after switching patients to etelcalcetide, potentially due to the need to manage etelcalcetide-induced hypocalcemia. [, ]

Maxacalcitol

Compound Description: Maxacalcitol is a vitamin D receptor activator used in the treatment of secondary hyperparathyroidism. []

Relevance: A study directly compared the effects of etelcalcetide and maxacalcitol on serum calcification propensity (T50) in hemodialysis patients with SHPT. [] Etelcalcetide demonstrated superior efficacy in increasing T50 values compared to maxacalcitol. [] This suggests that etelcalcetide may offer advantages in reducing calcification risk in these patients.

Alfacalcidol

Compound Description: Alfacalcidol is a vitamin D analog commonly used in managing secondary hyperparathyroidism. []

Relevance: A randomized trial compared etelcalcetide to alfacalcidol in hemodialysis patients with LVH. [] The study found that etelcalcetide was more effective in inhibiting the progression of LVH, despite similar parathyroid hormone suppression in both groups. []

Fibroblast Growth Factor 23 (FGF23)

Compound Description: FGF23 is a hormone primarily produced by bone cells. Elevated FGF23 levels are linked to cardiovascular complications in chronic kidney disease patients. [, ]

Relevance: Etelcalcetide has been shown to significantly reduce FGF23 levels in patients with SHPT undergoing hemodialysis. [, ] This FGF23-lowering effect is independent of its PTH-lowering action and is attributed to etelcalcetide's influence on calcium and phosphate levels. [, ] This reduction in FGF23 is particularly relevant as high FGF23 levels are associated with left ventricular hypertrophy and mortality in hemodialysis patients. []

Klotho Protein

Compound Description: Klotho is a protein associated with aging and is involved in various physiological processes, including mineral metabolism. []

Relevance: In a study comparing etelcalcetide and cinacalcet, both treatments were associated with a significant increase in Klotho protein levels. [] The clinical significance of this increase requires further investigation.

Properties

CAS Number

1262780-97-1

Product Name

Etelcalcetide

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid

Molecular Formula

C38H73N21O10S2

Molecular Weight

1048.3 g/mol

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.